![molecular formula C7H3Br2ClN2O B15208947 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B15208947.png)
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a halogenated heterocyclic compound It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the halogenation of a pyrrolo[2,3-c]pyridine precursor. One common method includes the bromination and chlorination of the pyrrolo[2,3-c]pyridine ring under controlled conditions. The reaction is often carried out in the presence of a halogenating agent such as bromine or chlorine gas, and a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .
類似化合物との比較
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-c]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
3,3-Dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and a potent molecule in biological studies .
特性
分子式 |
C7H3Br2ClN2O |
|---|---|
分子量 |
326.37 g/mol |
IUPAC名 |
3,3-dibromo-5-chloro-1H-pyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H3Br2ClN2O/c8-7(9)3-1-5(10)11-2-4(3)12-6(7)13/h1-2H,(H,12,13) |
InChIキー |
UABXFVOVYONARX-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)NC(=O)C2(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


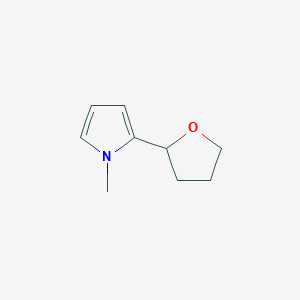
![2-((4-(3-(Trifluoromethyl)pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl)amino)acetic acid](/img/structure/B15208875.png)
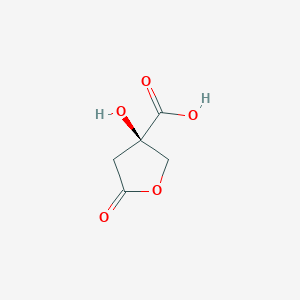


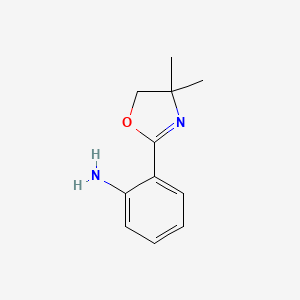
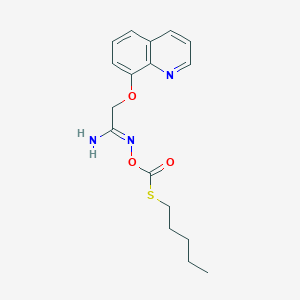
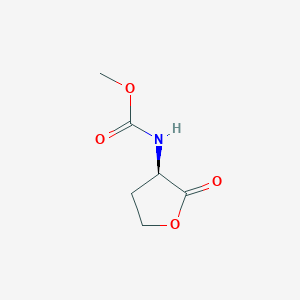
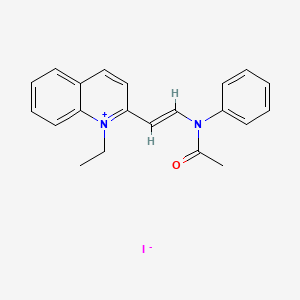
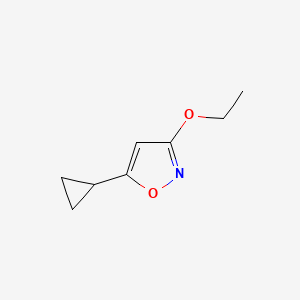
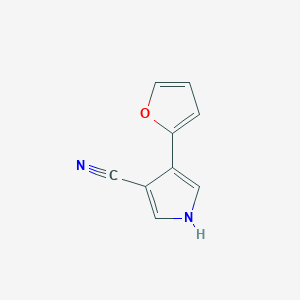
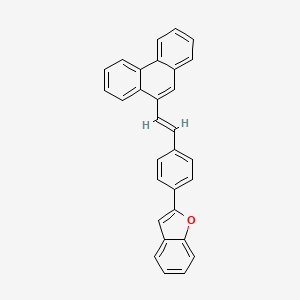
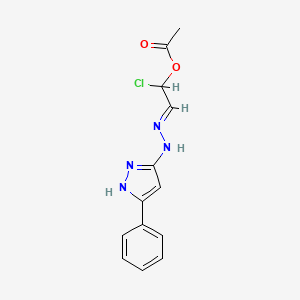
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
